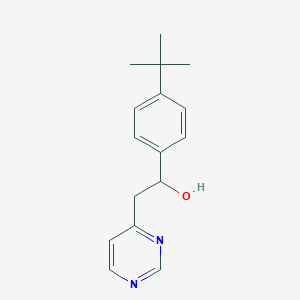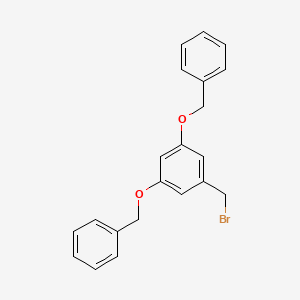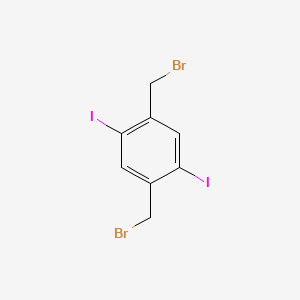
1,4-ビス(ブロモメチル)-2,5-ジヨードベンゼン
概要
説明
1,4-Bis(bromomethyl)-2,5-diiodobenzene is an organic compound with the molecular formula C8H6Br2I2 It is a derivative of benzene, where two bromomethyl groups and two iodine atoms are substituted at the 1,4 and 2,5 positions, respectively
科学的研究の応用
1,4-Bis(bromomethyl)-2,5-diiodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the fabrication of benzene-linked porous polymers for selective carbon dioxide capture, showcasing its potential in environmental applications.
Medicinal Chemistry: It is utilized in the synthesis of bioactive molecules and drug candidates, contributing to the development of new therapeutic agents.
作用機序
Target of Action
Brominated aromatic compounds are known to interact with various biological targets, including proteins and nucleic acids .
Mode of Action
Brominated compounds often act through electrophilic aromatic substitution . In this process, the bromine atom on the compound can be replaced by a nucleophile, which could be a part of a target biomolecule .
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, including free radical bromination of alkyl benzenes .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight of 263957 , can influence its pharmacokinetic behavior.
Result of Action
The compound’s ability to undergo polymorphic modifications suggests that it may have diverse effects at the molecular level, potentially influencing the structure and function of target biomolecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Bis(bromomethyl)-2,5-diiodobenzene. For instance, the compound exhibits dimorphism, with two polymorphic forms that have different thermodynamic properties and transformation behaviors . These forms can interconvert under different environmental conditions, such as temperature .
準備方法
The synthesis of 1,4-Bis(bromomethyl)-2,5-diiodobenzene typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzene derivative. The process may start with the bromination of 1,4-dimethylbenzene to form 1,4-bis(bromomethyl)benzene, followed by iodination to introduce iodine atoms at the 2,5 positions. The reaction conditions often involve the use of bromine and iodine reagents under controlled temperatures and solvents to ensure selective substitution.
化学反応の分析
1,4-Bis(bromomethyl)-2,5-diiodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form diiodobenzoquinone derivatives or reduction to form diiodobenzene derivatives.
Coupling Reactions: The iodine atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and coupling catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
1,4-Bis(bromomethyl)-2,5-diiodobenzene can be compared with similar compounds such as:
1,4-Bis(bromomethyl)benzene: Lacks the iodine atoms, making it less versatile in coupling reactions.
1,4-Diiodobenzene: Lacks the bromomethyl groups, limiting its use in nucleophilic substitution reactions.
1,4-Dibromo-2,5-diiodobenzene: Similar but with different substitution patterns, affecting its reactivity and applications.
The uniqueness of 1,4-Bis(bromomethyl)-2,5-diiodobenzene lies in its dual functionality, allowing it to participate in a wider range of chemical reactions and applications compared to its analogs.
特性
IUPAC Name |
1,4-bis(bromomethyl)-2,5-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2I2/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXBYLAAAKTAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)CBr)I)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376212 | |
| Record name | 1,4-bis(bromomethyl)-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56403-29-3 | |
| Record name | 1,4-bis(bromomethyl)-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


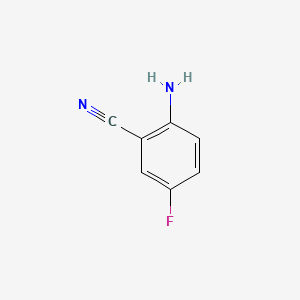
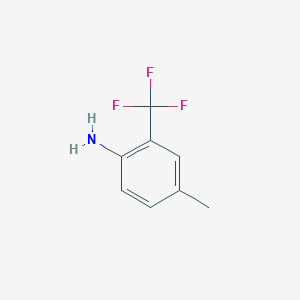

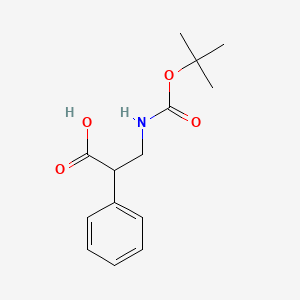
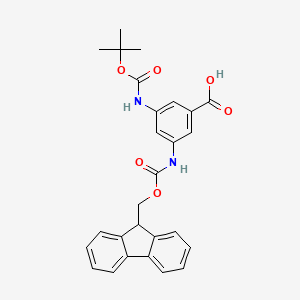
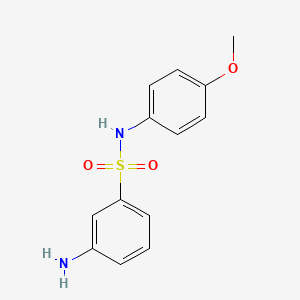
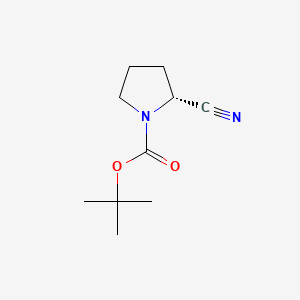
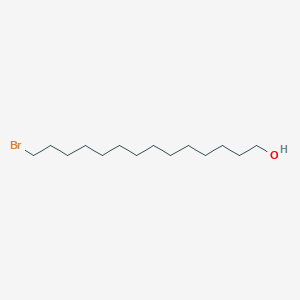
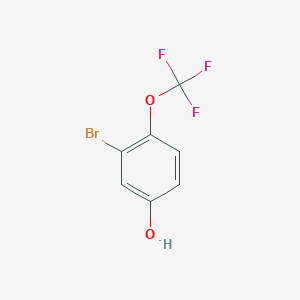
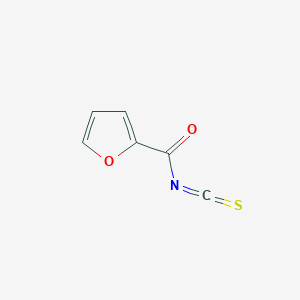
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)
